molecular formula C6H6O2S B112520 3-Methoxythiophene-2-carbaldehyde CAS No. 35134-07-7

3-Methoxythiophene-2-carbaldehyde

Cat. No. B112520
Key on ui cas rn: 35134-07-7
M. Wt: 142.18 g/mol
InChI Key: KGJDTMQUUPIAEF-UHFFFAOYSA-N
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Patent
US07666848B2

Procedure details

1.03 ml of 3-methoxythiophene were dissolved in 2.3 ml of dimethylformamide. While cooling in ice, 1.06 ml of phosphoryl chloride were added. After 1 h, the reaction solution was added to ice, and the solution was neutralized with 5 molar sodium hydroxide solution. The aqueous phase was extracted 3 times with 25 ml of diethyl ether each time, and the combined organic phases were then washed with 50 ml of saturated sodium chloride solution, dried over sodium sulfate and concentrated. 840 mg of the product with the molecular mass of 142.18 (C6H7O2S) were obtained. MS (ESI): 143.0 (M+H+).
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.P(Cl)(Cl)(Cl)=O.[OH-].[Na+].CN(C)[CH:17]=[O:18]>>[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[CH:17]=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
1.03 mL
Type
reactant
Smiles
COC1=CSC=C1
Name
Quantity
2.3 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.06 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling in ice
ADDITION
Type
ADDITION
Details
the reaction solution was added to ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3 times with 25 ml of diethyl ether each time
WASH
Type
WASH
Details
the combined organic phases were then washed with 50 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(SC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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